(R)-pyrrolidine-3-carbonitrile
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Overview
Description
®-Pyrrolidine-3-carbonitrile is a chiral organic compound with the molecular formula C5H8N2 It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a nitrile group (-CN) attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-pyrrolidine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor, such as ®-pyrrolidine.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of ®-pyrrolidine-3-carbonitrile may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the nitrile introduction step.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent product quality and scalability.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: ®-Pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMF or DMSO.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-Pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-pyrrolidine-3-carbonitrile exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active compounds that interact with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the final bioactive molecule synthesized from this compound.
Comparison with Similar Compounds
(S)-Pyrrolidine-3-carbonitrile: The enantiomer of ®-pyrrolidine-3-carbonitrile, differing in the spatial arrangement of atoms.
Pyrrolidine-2-carbonitrile: A similar compound with the nitrile group attached to the second carbon of the pyrrolidine ring.
Pyrrolidine-4-carbonitrile: A compound with the nitrile group attached to the fourth carbon of the pyrrolidine ring.
Uniqueness: ®-Pyrrolidine-3-carbonitrile is unique due to its specific chiral configuration and the position of the nitrile group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications.
Properties
IUPAC Name |
(3R)-pyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATJETPTDKFEEF-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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